molecular formula C21H26ClN3O3 B5513098 4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine

Cat. No.: B5513098
M. Wt: 403.9 g/mol
InChI Key: AGYJTCVCVZVNPD-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C21H26ClN3O3 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1662694 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Antibacterial Activity : Research on bis-Schiff bases containing a piperazine ring, including compounds structurally similar to "4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine", has shown that these compounds can be synthesized through reactions involving aminopropyl piperazine and various benzaldehydes. Such compounds have demonstrated good antibacterial activity against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, highlighting their potential in antimicrobial applications (Xu et al., 2018).

  • Cytotoxicity against Cancer Cells : A study on a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related to the compound , revealed significant cytotoxic activity against a range of cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. This suggests a potential application in cancer therapy by inhibiting cancer cell growth (Yarim et al., 2012).

Applications in Scientific Research

  • Antimicrobial Properties : The synthesis of 1,2,4-triazole derivatives related to "this compound" has led to compounds with notable antimicrobial activities. Such studies are crucial for the development of new antimicrobial agents, which could be effective against various microbial infections (Bektaş et al., 2010).

  • Cardiotropic Activity : Research into compounds with a similar structure has indicated potential cardiotropic activities. These studies contribute to the understanding of how structural variations in the piperazine derivatives can influence their effectiveness in treating cardiovascular disorders, highlighting the importance of structural optimization in drug design (Mokrov et al., 2019).

Properties

IUPAC Name

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-26-19-12-17(13-20(27-2)21(19)28-3)14-23-25-10-8-24(9-11-25)15-16-4-6-18(22)7-5-16/h4-7,12-14H,8-11,15H2,1-3H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYJTCVCVZVNPD-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.